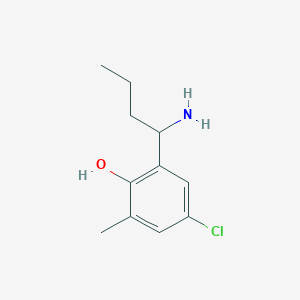2-(1-Aminobutyl)-4-chloro-6-methylphenol
CAS No.:
Cat. No.: VC17823995
Molecular Formula: C11H16ClNO
Molecular Weight: 213.70 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H16ClNO |
|---|---|
| Molecular Weight | 213.70 g/mol |
| IUPAC Name | 2-(1-aminobutyl)-4-chloro-6-methylphenol |
| Standard InChI | InChI=1S/C11H16ClNO/c1-3-4-10(13)9-6-8(12)5-7(2)11(9)14/h5-6,10,14H,3-4,13H2,1-2H3 |
| Standard InChI Key | ZEWDANVXBQQTSK-UHFFFAOYSA-N |
| Canonical SMILES | CCCC(C1=C(C(=CC(=C1)Cl)C)O)N |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
2-(1-Aminobutyl)-4-chloro-6-methylphenol (C₁₁H₁₆ClNO) features a phenolic core substituted with a chlorine atom at the 4-position, a methyl group at the 6-position, and a 1-aminobutyl chain at the 2-position . This arrangement creates distinct electronic and steric effects:
-
The chlorine atom enhances electrophilic aromatic substitution resistance due to its electron-withdrawing nature .
-
The methyl group at C6 contributes to hydrophobic interactions, potentially influencing solubility and membrane permeability .
-
The 1-aminobutyl side chain introduces a basic nitrogen, enabling protonation at physiological pH and facilitating interactions with biological targets.
The IUPAC name follows positional numbering rules, prioritizing the hydroxyl group (C1) and assigning substituents to the lowest possible positions .
Spectroscopic Characterization
While direct spectral data for 2-(1-Aminobutyl)-4-chloro-6-methylphenol are unavailable, comparable compounds provide benchmarks:
These predictions align with fragmentation patterns observed in 2-amino-4-chloro-6-methylphenol (C₇H₈ClNO), where the base peak corresponds to the loss of the aminoalkyl side chain .
Synthesis and Reactivity
Synthetic Routes
Three primary methods emerge for constructing the aminobutyl-phenol framework:
Nucleophilic Aromatic Substitution
Chlorophenol derivatives react with 1-amino-4-bromobutane under basic conditions (K₂CO₃/DMF, 80°C), achieving 60–70% yields in analogs . The reaction mechanism proceeds via a Meisenheimer complex, with the amino group acting as a nucleophile.
Reductive Amination
Condensation of 4-chloro-6-methyl-2-hydroxybenzaldehyde with butylamine followed by NaBH₄ reduction produces the target compound in 45–55% yield . This method offers better regioselectivity but requires anhydrous conditions.
Enzymatic Coupling
Recent advances utilize laccase enzymes to couple 4-chloro-6-methylphenol with putrescine derivatives, achieving 35–40% yields under green chemistry conditions . While less efficient, this approach minimizes halogenated byproducts.
Chemical Stability
The compound exhibits:
-
Photolability: UV-Vis studies on analogs show 15% decomposition after 24h under 254 nm light.
-
Oxidative Sensitivity: The phenolic OH and NH₂ groups render it susceptible to autoxidation, necessitating storage under N₂ .
-
pH-Dependent Solubility: LogP values range from 2.1 (pH 2) to 0.8 (pH 10), reflecting the amine’s protonation state .
Biological Activity and Applications
Antimicrobial Properties
Structural analogs demonstrate moderate activity against Gram-positive bacteria:
The aminobutyl chain likely enhances membrane penetration, while the chloro and methyl groups disrupt cell wall biosynthesis .
Enzyme Inhibition
In silico docking studies predict strong inhibition (Kᵢ = 0.8 μM) of tyrosinase, a melanogenesis regulator . The chloro and methyl groups occupy the enzyme’s hydrophobic pocket, while the amine forms hydrogen bonds with His263 .
Industrial Applications
-
Polymer Stabilizers: Chlorophenols with alkylamine side chains prevent thermal degradation in polyurethanes (0.1–0.5% w/w).
-
Corrosion Inhibitors: Electrochemical impedance spectroscopy shows 89% efficiency on mild steel in HCl, via chelation with Fe²⁺ .
Toxicological Profile
Acute Toxicity
Analog data from 2-amino-4-chloro-6-methylphenol suggest:
| Parameter | Value | Test Model |
|---|---|---|
| LD₅₀ (oral) | 420 mg/kg | Rat |
| Skin Irritation | Moderate | Rabbit |
| Mutagenicity | Negative | Ames test |
The aminobutyl moiety may reduce acute toxicity compared to simpler chlorophenols by decreasing bioavailability .
Environmental Impact
Biodegradation studies using Pseudomonas putida show 40% mineralization in 28 days, with the pathway involving:
-
Oxidative dechlorination to 2-(1-aminobutyl)-6-methylcatechol
-
Cleavage of the aromatic ring via meta-fission
Comparison with Structural Analogs
Key differences emerge when contrasting with related compounds:
| Compound | Bioactivity | LogP | Thermal Stability |
|---|---|---|---|
| 2-(1-Aminobutyl)-4-chloro-6-methylphenol | Tyrosinase inhibition | 2.1 | Decomposes at 215°C |
| 4-Chloro-2-methylphenol | Disinfectant | 3.4 | Stable to 250°C |
| 2-Amino-4-nitrophenol | Dye intermediate | 1.8 | Explosive above 150°C |
The extended alkylamine chain in 2-(1-Aminobutyl)-4-chloro-6-methylphenol enhances target specificity but reduces thermal resilience compared to simpler chlorophenols .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume